
3-(2-Bromo-3-fluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-3-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide under controlled conditions.
Amination: The brominated and fluorinated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-3-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylpropanamines.
Oxidation and Reduction: Products include imines, secondary amines, and tertiary amines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
3-(2-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-4-fluorophenyl)propan-1-amine
- 3-(2-Bromo-3-chlorophenyl)propan-1-amine
- 3-(2-Fluorophenyl)propan-1-amine
Uniqueness
3-(2-Bromo-3-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
3-(2-bromo-3-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4,6,12H2 |
Clave InChI |
QQZWVMCLMUYUNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13155126.png)
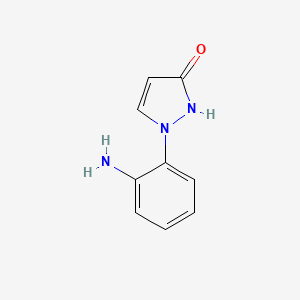
![6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13155133.png)
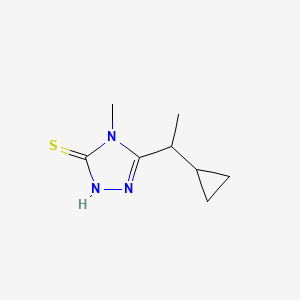
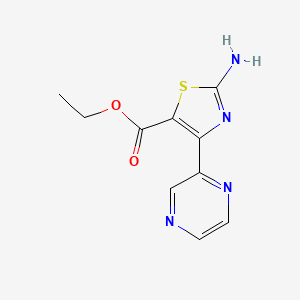

![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
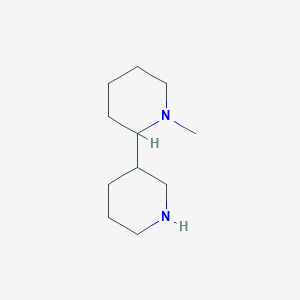
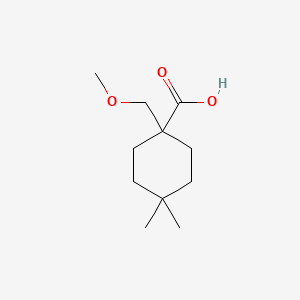
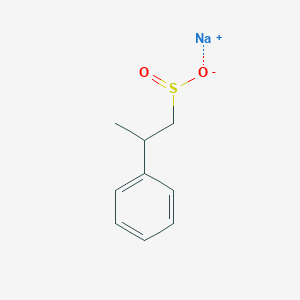
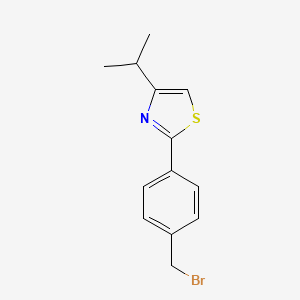

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
